molecular formula C21H19N5O2S B2987877 2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-49-6

2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2987877
CAS No.: 899737-49-6
M. Wt: 405.48
InChI Key: DVEMKROIHJCVAS-UHFFFAOYSA-N
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Description

The compound 2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a p-tolyl (4-methylphenyl) group. The acetamide moiety at the 5-position is further functionalized with a benzylthio (-S-CH₂C₆H₅) group. This structural framework is characteristic of kinase-targeting agents, particularly Bruton’s tyrosine kinase (BTK) inhibitors, where the pyrazolopyrimidine scaffold serves as a hinge-binding motif .

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-15-7-9-17(10-8-15)26-20-18(11-23-26)21(28)25(14-22-20)24-19(27)13-29-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEMKROIHJCVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrazolopyrimidine core and acetamide side chain. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Substituent on Acetamide Core Modification Molecular Weight Melting Point (°C) Yield (%)
Target Compound Benzylthio 1-(p-tolyl) Not explicitly provided Not reported Not reported
13d () 3-Chlorophenyl 1-(4-phenoxyphenyl) 471.13 236–238 83
13k () 4-Trifluoromethylphenyl 1-(4-phenoxyphenyl) 545.15 228–230 67
899737-45-2 () o-Tolyloxy 1-(p-tolyl) 389.40 Not reported Not reported
899966-71-3 () 2-Ethoxy-naphthamide 1-(p-tolyl) 439.50 Not reported Not reported

Key Observations :

  • Substituent Effects: The benzylthio group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to aryloxy (e.g., o-tolyloxy in , logP ~2.8) or polar trifluoromethylphenyl (logP ~3.0 in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Core Modifications: Replacement of 1-(4-phenoxyphenyl) (in 13d, 13k) with 1-(p-tolyl) (target compound) reduces steric bulk, possibly improving binding to smaller active sites .

Pharmacokinetic Considerations

  • Solubility : The target compound’s lower polarity (vs. 13d or 13k) may necessitate formulation aids for in vivo studies .

Q & A

Q. What experimental designs are critical for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-HRMS and identify pathways (e.g., hydrolysis of the acetamide group). Use Arrhenius plots to predict shelf-life under storage conditions .

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